Cas no 951884-63-2 (3-Bromo-N-hexyl-5-(trifluoromethyl)benzenesulfonamide)

3-Bromo-N-hexyl-5-(trifluoromethyl)benzenesulfonamide is a specialized sulfonamide derivative featuring a bromo-substituted aromatic ring and a trifluoromethyl group, enhancing its reactivity and potential as an intermediate in organic synthesis. The hexyl chain improves solubility in nonpolar solvents, facilitating its use in various reaction conditions. This compound is particularly valuable in pharmaceutical and agrochemical research, where its structural motifs contribute to the development of bioactive molecules. The presence of both bromo and trifluoromethyl groups offers versatile sites for further functionalization, making it a useful building block for constructing complex sulfonamide-based compounds. Its stability and well-defined reactivity profile ensure consistent performance in synthetic applications.
3-Bromo-N-hexyl-5-(trifluoromethyl)benzenesulfonamide structure
951884-63-2 structure
Product Name:3-Bromo-N-hexyl-5-(trifluoromethyl)benzenesulfonamide
CAS No:951884-63-2
MF:C13H17BrF3NO2S
MW:388.243792295456
MDL:MFCD09801008
CID:857247
PubChem ID:26986223
Update Time:2025-06-22

3-Bromo-N-hexyl-5-(trifluoromethyl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-N-hexyl-5-(trifluoromethyl)benzenesulfonamide
    • N-Hexyl 3-bromo-5-trifluoromethylbenzenesulfonamide
    • 3-Bromo-N-hexyl-5-(trifluoromethyl)-benzenesulfonamide
    • PC8111
    • AKOS015834162
    • 3-Bromo-5-(N-hexylsulphamoyl)benzotrifluoride
    • LIMOBULHWCCRRM-UHFFFAOYSA-N
    • 951884-63-2
    • C13H17BrF3NO2S
    • MFCD09801008
    • A859166
    • SB82743
    • CS-0205781
    • DTXSID90650518
    • BS-23766
    • N-Hexyl 3-bromo-5-(trifluoromethyl)benzenesulfonamide
    • 3-Bromo-N-hexyl-5-(trifluoromethyl)benzene-1-sulfonamide
    • N-HEXYL-3-BROMO-5-TRIFLUOROMETHYLBENZENESULFONAMIDE
    • DB-371563
    • MDL: MFCD09801008
    • Inchi: 1S/C13H17BrF3NO2S/c1-2-3-4-5-6-18-21(19,20)12-8-10(13(15,16)17)7-11(14)9-12/h7-9,18H,2-6H2,1H3
    • InChI Key: LIMOBULHWCCRRM-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(F)(F)F)C=C(C=1)S(NCCCCCC)(=O)=O

Computed Properties

  • Exact Mass: 387.01200
  • Monoisotopic Mass: 387.01155g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 8
  • Complexity: 409
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 54.6Ų

Experimental Properties

  • PSA: 54.55000
  • LogP: 5.79820

3-Bromo-N-hexyl-5-(trifluoromethyl)benzenesulfonamide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

3-Bromo-N-hexyl-5-(trifluoromethyl)benzenesulfonamide Pricemore >>

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abcr
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abcr
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3-Bromo-N-hexyl-5-(trifluoromethyl)benzenesulfonamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:951884-63-2)3-Bromo-N-hexyl-5-(trifluoromethyl)benzenesulfonamide
Order Number:A859166
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:16
Price ($):206.0
Email:sales@amadischem.com

3-Bromo-N-hexyl-5-(trifluoromethyl)benzenesulfonamide Related Literature

Additional information on 3-Bromo-N-hexyl-5-(trifluoromethyl)benzenesulfonamide

3-Bromo-N-hexyl-5-(trifluoromethyl)benzenesulfonamide (CAS No. 951884-63-2): A Comprehensive Overview

3-Bromo-N-hexyl-5-(trifluoromethyl)benzenesulfonamide (CAS No. 951884-63-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a bromine atom, a hexyl group, and a trifluoromethyl group, exhibits a range of biological activities that make it a valuable candidate for various applications.

The chemical structure of 3-Bromo-N-hexyl-5-(trifluoromethyl)benzenesulfonamide is composed of a benzene ring substituted with a bromine atom at the 3-position, a hexyl amide group at the 4-position, and a trifluoromethyl group at the 5-position. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, which are crucial for its biological activity and potential therapeutic applications.

Recent studies have highlighted the potential of 3-Bromo-N-hexyl-5-(trifluoromethyl)benzenesulfonamide in various biological contexts. One notable area of research is its activity as an inhibitor of specific enzymes involved in metabolic pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the activity of an enzyme implicated in the progression of certain cancers. This finding suggests that 3-Bromo-N-hexyl-5-(trifluoromethyl)benzenesulfonamide could be developed as a novel therapeutic agent for cancer treatment.

In addition to its potential as an enzyme inhibitor, 3-Bromo-N-hexyl-5-(trifluoromethyl)benzenesulfonamide has also shown promise in modulating other biological processes. Research conducted by a team at the University of California, San Francisco, revealed that this compound can modulate the activity of ion channels, which are critical for maintaining cellular homeostasis. This property makes it a potential candidate for treating neurological disorders and other conditions associated with ion channel dysfunction.

The synthesis of 3-Bromo-N-hexyl-5-(trifluoromethyl)benzenesulfonamide involves several well-established chemical reactions. The key steps include the bromination of a substituted benzene ring, followed by the introduction of the hexyl amide group and the trifluoromethyl group. These synthetic pathways have been optimized to ensure high yields and purity, making it feasible to produce this compound on both laboratory and industrial scales.

The physicochemical properties of 3-Bromo-N-hexyl-5-(trifluoromethyl)benzenesulfonamide, such as its solubility, stability, and bioavailability, are critical factors that influence its biological activity and potential therapeutic applications. Studies have shown that this compound exhibits good solubility in organic solvents and moderate solubility in water, which facilitates its use in various experimental setups and formulations.

In terms of safety and toxicity, preliminary studies have indicated that 3-Bromo-N-hexyl-5-(trifluoromethyl)benzenesulfonamide has a favorable safety profile. However, further research is needed to fully evaluate its long-term effects and potential side effects. Preclinical studies are currently underway to assess its safety and efficacy in animal models, which will provide valuable insights into its suitability for clinical trials.

The potential applications of 3-Bromo-N-hexyl-5-(trifluoromethyl)benzenesulfonamide extend beyond cancer treatment and neurological disorders. Ongoing research is exploring its use in other areas such as inflammation, pain management, and metabolic disorders. The versatility of this compound makes it an attractive target for drug development across multiple therapeutic areas.

In conclusion, 3-Bromo-N-hexyl-5-(trifluoromethyl)benzenesulfonamide (CAS No. 951884-63-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable physicochemical properties make it an ideal candidate for further investigation in medicinal chemistry and pharmaceutical research. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing our understanding and treatment of various diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:951884-63-2)3-Bromo-N-hexyl-5-(trifluoromethyl)benzenesulfonamide
A859166
Purity:99%
Quantity:5g
Price ($):206.0
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